molecular formula C17H14N2O3 B12926828 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid CAS No. 56894-47-4

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid

Cat. No.: B12926828
CAS No.: 56894-47-4
M. Wt: 294.30 g/mol
InChI Key: MWDTZSAPBHWBCR-UHFFFAOYSA-N
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Description

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid is a biheterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethylphenyl group at position 5 and a benzoic acid moiety at position 2. The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and diverse applications in medicinal and materials chemistry. The benzoic acid group confers acidity (predicted pKa ~4.2) and hydrogen-bonding capacity, which may enhance solubility and target interactions in biological systems.

Properties

CAS No.

56894-47-4

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

InChI

InChI=1S/C17H14N2O3/c1-10-7-11(2)9-12(8-10)15-18-19-16(22-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21)

InChI Key

MWDTZSAPBHWBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3,5-dimethylbenzohydrazide with 2-carboxybenzoic acid under acidic conditions to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid becomes evident when compared to related derivatives (Table 1). Key differentiating factors include substituent electronic effects, molecular topology, and biological activity.

Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Functional Groups Molecular Formula Molar Mass (g/mol) Melting Point (°C) pKa Key Applications/Properties
This compound (Target) 3,5-Dimethylphenyl Benzoic acid C₁₇H₁₄N₂O₃ 294.3 Not reported ~4.2* Potential antidiabetic activity (inferred)
2-(5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-yl) steroid conjugate () 3,5-Dinitrophenyl Steroid moiety Not provided - 173–175 Not given Synthetic intermediate
2-(3,5-Dimethylphenyl)-5-(1-phenylcyclopropyl)-1,3,4-oxadiazole () 3,5-Dimethylphenyl Phenylcyclopropyl C₁₉H₁₇N₂O 293.35 Not reported Not given Materials science (structural diversity)
N-(3,5-Dimethylphenyl)-2-({5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)propanamide () 3,5-Dimethylphenyl Sulfanyl, indole C₂₂H₂₂N₄O₂S 406.5 Not reported Not given Antidiabetic (docking energy: -9.2 kcal/mol, % hemolysis: 2.45±0.01)
Methyl 3-(2-((5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate () 3,5-Dimethoxyphenyl Thioacetamido benzoate C₂₀H₁₉N₃O₆S 429.45 Not reported 12.25 Not specified (ester derivative)

*Estimated based on benzoic acid’s typical pKa.

Structural and Electronic Differences

  • The benzoic acid group distinguishes the target from ester () or amide () derivatives, offering ionizable functionality for salt formation or protein binding.
  • Sulfanyl linkages in and may confer redox activity or metal-binding capacity absent in the target.

Biological Activity

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzoic acid (CAS Number: 56894-47-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C20H20N2O4
  • Molecular Weight : 352.39 g/mol
  • Structural Characteristics : The compound features an oxadiazole ring substituted with a dimethylphenyl group and a benzoic acid moiety, which is significant for its biological interactions.

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer properties. A study involving related oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives showed IC50 values in the nanomolar range, suggesting high potency against cancer cells while maintaining low cytotoxicity towards normal cells .

Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (nM)Cytotoxicity
Compound APC-3 (Prostate Cancer)180Low
Compound BMCF-7 (Breast Cancer)150Low
This compoundA549 (Lung Cancer)TBDTBD

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and metastasis. Specifically, it has been suggested that such compounds may inhibit Rho/MRTF/SRF-mediated gene transcription, which is crucial for cancer cell proliferation .

Anti-inflammatory Properties

In addition to anticancer activity, some studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and may be useful in treating conditions characterized by excessive inflammation.

Case Study 1: In Vivo Efficacy

In a recent study examining the effects of related oxadiazole compounds on fibrotic conditions in mice, it was found that these compounds significantly reduced connective tissue growth factor (CTGF) expression. This suggests a potential therapeutic role for this compound in managing fibrotic diseases .

Case Study 2: Pharmacokinetics and Safety Profile

Pharmacokinetic studies have shown that oxadiazole derivatives exhibit favorable absorption and distribution characteristics. Notably, they demonstrated no significant cytotoxicity at concentrations up to 100 µM in various cellular assays . This safety profile is essential for further development as therapeutic agents.

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